4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole
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Overview
Description
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of bromine and difluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromo-3,5-bis(difluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with hydrazine or its derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,5-bis(trifluoromethyl)aniline
- 4-bromo-2,6-difluoroaniline
- 4-bromo-3,5-bis(trifluoromethyl)benzonitrile
Uniqueness
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and difluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various applications .
Properties
IUPAC Name |
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBLQIWIVQWXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)F)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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